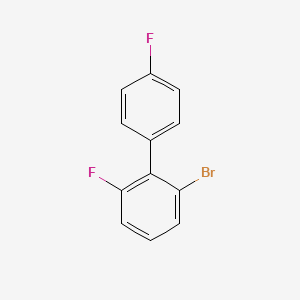

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene

Description

Significance of Polyhalogenated Biphenyl (B1667301) Derivatives as Synthetic Scaffolds

Polyhalogenated biphenyls are highly valued as versatile synthetic scaffolds. The presence of multiple halogen atoms on the aromatic rings allows for regioselective and sequential chemical modifications, making them ideal building blocks for complex molecule synthesis. nih.gov Classic and modern coupling reactions, such as the Ullmann and Suzuki-Miyaura reactions, are frequently employed to construct the core biaryl structure or to further functionalize it. nih.govnih.gov For instance, the Ullmann coupling, a copper-catalyzed reaction, is particularly effective for creating sterically hindered or symmetrically substituted biphenyls. nih.govorganic-chemistry.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, offers a milder and often higher-yielding alternative for a broad range of substrates. nih.govbeilstein-journals.org

The incorporation of fluorine, in particular, has a profound impact on the properties of the final molecule, a strategy widely used in medicinal chemistry. nih.govresearchgate.netacs.org Judicious placement of fluorine can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body, which can prolong the active life of a drug. tandfonline.com

Improve Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with its biological target. tandfonline.combenthamscience.com

The utility of various halogenated biphenyls as precursors in the synthesis of advanced materials and biologically active compounds is well-documented.

| Compound Name | Key Structural Features | Primary Synthetic Application |

|---|---|---|

| Polychlorinated Biphenyls (PCBs) | Multiple chlorine substituents | Historically used as dielectric fluids; now primarily reference compounds in environmental and toxicological studies. ebsco.comwikipedia.orgnih.gov |

| Polybrominated Biphenyls (PBBs) | Multiple bromine substituents | Formerly used as flame retardants; their synthesis and study inform the toxicology of polyhalogenated compounds. nih.gov |

| 4-Bromo-2-fluoro-1,1'-biphenyl | Contains both bromine and fluorine | Serves as an intermediate in the synthesis of more complex biaryl systems where each halogen can be selectively functionalized. bldpharm.com |

| 1-Bromo-4-fluorobenzene | A functionalized benzene (B151609) ring | A standard precursor for creating fluorophenyl-containing compounds through Grignard reagent formation and cross-coupling reactions. nih.govwikipedia.org |

Structural Framework of 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene within Biaryl Systems

The compound this compound is a specific and highly functionalized member of the biaryl family. Its structure is built upon a biphenyl core, where one phenyl ring is substituted with bromine and fluorine, and the second phenyl ring contains a fluorine atom.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H7BrF2 |

| Molecular Weight | 269.08 g/mol bldpharm.com |

| CAS Number | 2059948-75-1 bldpharm.com |

A critical structural feature of many substituted biphenyls is the dihedral angle—the angle of twist between the two phenyl rings. libretexts.org In this compound, the presence of the second phenyl ring at the ortho-position (the 2-position) creates significant steric hindrance. This forces the two rings to twist out of planarity, resulting in a non-planar, three-dimensional structure. nih.govacs.orgresearchgate.net This defined three-dimensional shape, or conformation, is crucial as it can lead to atropisomerism—a form of chirality arising from restricted rotation around a single bond. libretexts.orgacs.org

While specific X-ray crystallography data for this compound is not publicly available, analysis of analogous fluorinated biphenyl compounds provides insight into its likely structural characteristics. wikipedia.orgresearchgate.netmdpi.com X-ray diffraction studies on similar molecules reveal precise bond lengths, bond angles, and the critical dihedral angle between the aromatic rings. researchgate.net

The table below presents typical structural data obtained from X-ray analysis of a related, ortho-substituted difluorinated biphenyl compound to illustrate the key structural parameters.

| Structural Parameter | Typical Value | Significance |

|---|---|---|

| C-C Bond Length (within ring) | ~1.39 Å | Typical aromatic carbon-carbon bond length. |

| C-C Bond Length (inter-ring) | ~1.49 Å | The single bond connecting the two phenyl rings. |

| C-F Bond Length | ~1.35 Å | Reflects the strong, polar nature of the carbon-fluorine bond. |

| C-Br Bond Length | ~1.90 Å | The carbon-bromine bond, a key reactive site for cross-coupling. |

| Dihedral Angle (Ring 1 vs. Ring 2) | 50° - 85° | Indicates significant twisting due to steric hindrance from ortho-substituents, defining the molecule's 3D shape. acs.org |

This defined, non-planar geometry, combined with the distinct electronic properties imparted by the bromine and fluorine atoms, makes this compound a highly tailored and valuable scaffold for applications in modern organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7BrF2 |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-(4-fluorophenyl)benzene |

InChI |

InChI=1S/C12H7BrF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H |

InChI Key |

XIMONPWKEHJFGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Fluoro 2 4 Fluorophenyl Benzene and Congeners

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium and nickel, provides the most robust and versatile methods for constructing the C-C bond between the two aryl rings in molecules like 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene. These methods are well-suited for creating sterically congested biaryl systems.

Palladium-Mediated Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis and a primary candidate for synthesizing the target molecule. nih.gov The reaction's success in forming sterically hindered biaryls, however, is highly dependent on the careful selection of reaction parameters. researchgate.netresearchgate.netnih.gov The synthesis of this compound would likely involve the coupling of a 1,2-dibromo-3-fluorobenzene (B108855) derivative with (4-fluorophenyl)boronic acid.

The successful coupling of sterically demanding substrates, such as a di-ortho-substituted aryl bromide, requires meticulous optimization of the catalytic system. covasyn.com Key parameters include the choice of palladium precursor, ligand, base, and solvent.

Catalyst and Ligand: For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient. Advanced catalytic systems employing bulky, electron-rich phosphine (B1218219) ligands are essential. These ligands promote the crucial, and often rate-limiting, reductive elimination step to form the biaryl product while facilitating the initial oxidative addition. numberanalytics.comrsc.org Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), S-Phos, and specialized indolylphosphines (e.g., WK-phos) have demonstrated high efficacy in coupling ortho-substituted aryl chlorides and bromides. researchgate.net For extremely demanding systems, such as those leading to tetra-ortho-substituted biaryls, ligands like AntPhos have been shown to overcome the steric barriers that typically lead to low yields or reaction failure. rsc.orgrsc.org

Base and Solvent: The choice of base is critical and can influence reaction kinetics and yield. Aqueous bases like Ba(OH)₂ or Cs₂CO₃ in solvents such as 1,2-dimethoxyethane (B42094) (DME) or dioxane are commonly used. researchgate.netresearchgate.net For substrates sensitive to hydrolysis, anhydrous conditions with bases like tripotassium phosphate (B84403) (K₃PO₄) in solvents like dimethylformamide (DMF) or toluene (B28343) can be more effective. researchgate.net

Below is a table summarizing typical optimized conditions for Suzuki-Miyaura couplings of sterically hindered aryl bromides, which are analogous to the synthesis of the target compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | AntPhos | K₃PO₄ | Xylenes | 130 | 63 | rsc.org |

| Pd₂(dba)₃ | S-Phos | K₃PO₄ | Toluene | 110 | >95 | nih.gov |

| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | 40-95 | nih.gov | |

| Pd(OAc)₂ | WK-phos | K₃PO₄ | Toluene | 110 | >99 | researchgate.net |

This table presents data for the coupling of various sterically hindered ortho-substituted aryl bromides with organoboron reagents.

The efficiency of the Suzuki-Miyaura coupling is profoundly affected by both the electronic properties and the steric environment of the substrates.

Steric Effects: The primary challenge in synthesizing this compound is the steric hindrance arising from the ortho-substituents on the bromofluorobenzene ring. Such congestion can impede the approach of the organoboron reagent during the transmetalation step and hinder the final reductive elimination from the palladium center. rsc.orgnih.gov The synthesis of tetra-ortho-substituted biaryls, an extreme example of steric hindrance, often requires highly specialized and bulky ligands to force the aryl groups into a conformation suitable for C-C bond formation. rsc.orglookchem.com The successful coupling of an ortho,ortho'-disubstituted analog (2,6-disubstituted bromoaniline) has been reported with yields around 40%, highlighting the difficulty associated with such transformations. nih.govresearchgate.net

Electronic Effects: The electronic nature of substituents on both coupling partners plays a significant role. Electron-withdrawing groups (like fluorine) on the aryl halide generally accelerate the oxidative addition step. Conversely, electron-donating groups can make this step more difficult. researchgate.netresearchgate.net In the target molecule, the two fluorine atoms exert a strong electron-withdrawing effect, which should facilitate the initial oxidative addition of the C-Br bond to the Pd(0) center. However, the interplay of electronic effects from multiple substituents can be complex.

Nickel-Catalyzed Cross-Coupling Protocols

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems, particularly for challenging substrates like aryl fluorides or sterically hindered partners. organic-chemistry.orgrsc.org Given the presence of fluorine atoms in the target molecule, nickel catalysis offers intriguing possibilities, including the potential for direct C-F bond activation.

Effective nickel catalytic systems for biaryl synthesis typically involve a Ni(0) precursor, often generated in situ from Ni(II) salts like NiCl₂ or Ni(OAc)₂ with a reductant (e.g., zinc), and an electron-rich ligand. rsc.org For coupling sterically hindered substrates, bulky phosphine ligands are crucial.

Catalysts for C-Br Coupling: For the coupling of an aryl bromide, systems like NiCl₂(PCy₃)₂ are highly effective. The electron-rich and bulky tricyclohexylphosphine (B42057) (PCy₃) ligand facilitates oxidative addition and helps manage steric hindrance.

Catalysts for C-F Coupling: In congeners where a C-F bond might be targeted for activation, Ni(0) catalysts combined with strong σ-donating ligands are required. organic-chemistry.orgbeilstein-journals.org For instance, Ni(cod)₂ with ligands like PCy₃ or DPEphos has been used to activate aromatic C-F bonds for coupling with arylboronic acids. beilstein-journals.org This approach is particularly relevant for the late-stage functionalization of polyfluorinated aromatic compounds. researchgate.net

Exploration of Other Cross-Coupling Approaches (e.g., Negishi, Stille, Heck)

Besides the Suzuki reaction, other cross-coupling methods offer alternative routes to sterically hindered fluorinated biaryls.

Negishi Coupling: The Negishi reaction couples an organohalide with an organozinc reagent. Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with sterically hindered electrophiles. numberanalytics.com Nickel- or palladium-catalyzed Negishi couplings have been successfully employed for the synthesis of polyfluorinated and ortho-substituted biaryls. organic-chemistry.orgresearchgate.netdicp.ac.cn A system using Ni(PCy₃)₂Cl₂ has been shown to effectively couple both electron-rich and electron-poor aryl fluorides with various organozinc reagents. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes organostannane (organotin) reagents. It is known for its excellent functional group tolerance and insensitivity to moisture. numberanalytics.comsynarchive.com However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts have limited its widespread use compared to the Suzuki and Negishi reactions. synarchive.com

Heck Reaction: The Mizoroki-Heck reaction couples an organohalide with an alkene. organic-chemistry.org While it is a fundamental tool for C-C bond formation, it is not a direct method for synthesizing biaryls from two aryl precursors. chim.itnih.gov It could potentially be used in a multi-step sequence to construct the target molecule, but direct biaryl coupling methods are generally more efficient for this purpose. The reaction can also be sensitive to steric hindrance at the ortho position of the aryl halide. researchgate.net

Directed Halogenation and Fluorination of Aromatic Precursors

Directed halogenation strategies are pivotal for introducing bromine and fluorine atoms at specific positions on an aromatic ring, overcoming the challenges of regioselectivity often encountered in electrophilic aromatic substitution reactions.

Electrophilic fluorination allows for the direct introduction of fluorine onto an aromatic ring. wikipedia.org The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents on the aromatic precursor. Reagents incorporating a nitrogen-fluorine (N-F) bond are now commonly used as they are safer and more stable than elemental fluorine or reagents with an oxygen-fluorine bond. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edu The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org For instance, the reaction of arylsilver compounds with a Pd(IV)-F complex has been shown to produce fluorinated biphenyls, with ortho-substituted substrates often giving high yields. nih.gov

| Substrate | Fluorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Mesitylsilver | Pd(IV)-F complex with bathophenanthroline | Mesitylfluoride | 91% | nih.gov |

| 2-Biphenylsilver | Pd(IV)-F complex with bathophenanthroline | 2-Fluorobiphenyl | >99% | nih.gov |

| Naphthalene (B1677914) derivative (silver salt) | Pd(IV)-F complex with bathophenanthroline | Fluorinated naphthalene derivative | 60% | nih.gov |

| 4-Biphenylsilver | Pd(IV)-F complex with bathophenanthroline | 4-Fluorobiphenyl | 41% | nih.gov |

The introduction of a bromine atom onto a pre-fluorinated aromatic ring is a common strategy for synthesizing compounds like 1-bromo-3-fluorobenzene (B1666201). nbinno.comgoogle.com The regioselectivity of bromination is influenced by the directing effects of the fluorine atom and other substituents present on the ring. While fluorine is an ortho-, para-director, the steric hindrance and electronic effects of other groups can influence the final position of the incoming bromine.

For example, the bromination of fluorobenzene (B45895) in the presence of a Lewis acid catalyst such as iron(III) bromide typically yields 4-bromofluorobenzene as the major product. wikipedia.org However, achieving meta-bromination to produce 1-bromo-3-fluorobenzene can be more challenging and may require specific reaction conditions or starting materials. google.com Theoretical analyses and experimental data have shown that the positional selectivity of electrophilic aromatic bromination can be predicted and controlled. mdpi.com For instance, under acidic conditions, bromination of certain chlorin (B1196114) derivatives occurs preferentially at the 15-position while deactivating ring B, allowing for subsequent directed bromination at the 7-position under neutral conditions. nih.gov

| Substrate | Brominating Agent/Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Fluorobenzene | Bromine/FeBr3 | 1-Bromo-4-fluorobenzene | - | wikipedia.org |

| 13-acetyl-10-mesitylchlorin | NBS in THF (neutral) | 7-bromo and 15-bromo derivatives | 42% and 28% | nih.gov |

| 13-acetyl-10-mesitylchlorin | NBS in 10% TFA/CH2Cl2 (acidic) | 15-bromo derivative | 87% | nih.gov |

| Phenols | TMSBr | Regioselective brominated phenols | - | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Biaryl Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-C bonds in the synthesis of biaryl compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The presence of fluorine atoms can activate an aromatic ring towards nucleophilic attack. core.ac.uk

The SNAr mechanism involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com Interestingly, in the context of SNAr, fluoride (B91410) can act as an excellent leaving group, a counterintuitive fact given its high electronegativity. This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.comyoutube.com

Recent advancements have enabled SNAr reactions on unactivated aryl fluorides at room temperature without the need for a strong base, utilizing electrophotocatalysis. nih.gov This method expands the scope of SNAr to a wider range of substrates.

Emerging Synthetic Techniques for Halogenated Biphenyls

Modern synthetic chemistry continues to evolve, offering new and more efficient ways to construct halogenated biphenyls. These emerging techniques often provide improved yields, regioselectivity, and functional group tolerance compared to traditional methods.

One of the most significant advancements is the use of transition metal-catalyzed cross-coupling reactions. The Suzuki coupling, for example, has become a versatile method for preparing polychlorinated biphenyls (PCBs) and their derivatives by coupling an aryl boronic acid with a halogenated aromatic compound. researchgate.net Similarly, modified Ullmann coupling reactions, employing milder conditions, have been used to synthesize symmetrically substituted PCBs with multiple ortho-chlorine substituents in good yields. nih.gov

Another burgeoning area is C-H bond activation, which allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. youtube.comrsc.org This approach offers a more atom-economical route to substituted biphenyls. For instance, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported. nih.gov Copper-catalyzed or mediated C-H halogenation has also emerged as a powerful tool for the selective introduction of halogens. beilstein-journals.org These methods represent a paradigm shift in the synthesis of complex aromatic molecules, offering more sustainable and efficient pathways.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Fluoro 2 4 Fluorophenyl Benzene

Selective Functionalization of Aryl Bromide Moieties

The presence of a bromine atom on one of the phenyl rings of 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene offers a versatile handle for a variety of chemical transformations. The differential reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective manipulation of the aryl bromide moiety, paving the way for the synthesis of more complex molecular structures.

Carbon-Carbon Bond Formation Beyond Primary Coupling

The C-Br bond in aromatic compounds is a well-established site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While direct experimental data on this compound is limited in readily available literature, the reactivity of similar brominated and fluorinated aromatic compounds provides a strong basis for predicting its behavior in key transformations such as the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura coupling , a cornerstone of modern organic synthesis, is anticipated to proceed with high selectivity at the C-Br position. This reaction typically involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. For this compound, this would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the position of the bromine atom, leaving the fluorine substituents and the other phenyl ring intact. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial in optimizing the yield and preventing unwanted side reactions.

Similarly, the Heck reaction , which couples an aryl halide with an alkene, is expected to be a viable pathway for the functionalization of this compound. This transformation would enable the introduction of vinyl groups, which can be further elaborated, again demonstrating the selective reactivity of the C-Br bond.

Below is a hypothetical data table illustrating the potential outcomes of Suzuki-Miyaura coupling reactions with this compound based on known transformations of analogous compounds.

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3-Fluoro-2-(4-fluorophenyl)-1,1'-biphenyl |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 3-Fluoro-2-(4-fluorophenyl)-4'-methyl-1,1'-biphenyl |

| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-(3-Fluoro-2-(4-fluorophenyl)phenyl)pyridine |

Carbon-Heteroatom Bond Formation

Beyond the formation of carbon-carbon bonds, the aryl bromide moiety is also a key site for the introduction of heteroatoms, such as nitrogen, oxygen, and sulfur. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds. It is highly probable that this compound would readily undergo this reaction with a variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This would provide access to a range of novel aniline (B41778) derivatives, which are important scaffolds in medicinal chemistry and materials science.

The following table outlines potential Buchwald-Hartwig amination reactions and their expected products.

| Entry | Amine | Catalyst System | Base | Solvent | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 4-(3-Fluoro-2-(4-fluorophenyl)phenyl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | N-(3-Fluoro-2-(4-fluorophenyl)phenyl)aniline |

| 3 | Benzylamine | PdCl₂(Amphos) | Cs₂CO₃ | THF | N-Benzyl-3-fluoro-2-(4-fluorophenyl)aniline |

Furthermore, analogous palladium- or copper-catalyzed coupling reactions could be employed for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, by reacting the starting material with phenols, alcohols, or thiols. These transformations would further highlight the synthetic utility of the C-Br bond as a versatile functional group handle.

Influence of Fluorine Substituents on Reaction Pathways

The presence of three fluorine atoms in this compound significantly influences its electronic properties and, consequently, its reactivity. The strong electron-withdrawing nature of fluorine can deactivate the aromatic rings towards certain reactions while activating them towards others.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The directing effects of the existing substituents on the biphenyl core of this compound will dictate the position of incoming electrophiles.

The fluorine atom on the brominated ring is an ortho-, para-director, although it is deactivating due to its high electronegativity. The bromine atom is also a deactivating ortho-, para-director. The bulky 4-fluorophenyl group at the 2-position will likely exert significant steric hindrance, primarily directing incoming electrophiles to the less hindered positions. On the second phenyl ring, the fluorine atom will direct incoming electrophiles to the ortho and para positions relative to itself.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, in a nitration reaction (using HNO₃/H₂SO₄), the nitro group would be expected to add to the positions least sterically hindered and electronically favored by the fluorine and bromine substituents. Predicting the exact regioselectivity would require careful consideration of the interplay between electronic and steric effects.

The Friedel-Crafts alkylation and acylation reactions, which introduce alkyl and acyl groups, respectively, are generally less effective on highly deactivated rings. The combined deactivating effect of the fluorine and bromine atoms might render the biphenyl core of this compound less reactive under standard Friedel-Crafts conditions. More forcing conditions or the use of more potent Lewis acid catalysts might be necessary to achieve these transformations.

Activation and Transformations Involving Carbon-Fluorine Bonds

While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization have become an area of intense research. In polyfluorinated aromatic compounds, C-F bonds can be susceptible to nucleophilic aromatic substitution (SₙAr), particularly when activated by strong electron-withdrawing groups. However, in this compound, the absence of strong activating groups suggests that SₙAr at the C-F positions would be challenging under standard conditions.

More advanced methods for C-F bond activation, often involving transition metal catalysis or strong reducing agents, could potentially lead to the transformation of the C-F bonds in this molecule. These reactions are typically highly specific and depend on the development of sophisticated catalytic systems. Research in this area is ongoing, and the application of such methods to complex molecules like this compound could open up new avenues for the synthesis of novel fluorinated compounds.

Mechanistic Studies in Halogenated Biphenyl Chemistry

Detailed Investigation of Oxidative Addition in Catalytic Cycles

Oxidative addition is a fundamental step in many transition-metal-catalyzed cross-coupling reactions, which are essential for the synthesis of complex biaryl molecules. nih.govnih.gov This process involves the insertion of a low-valent transition metal center into the carbon-halogen bond of an aryl halide, leading to a higher oxidation state for the metal. nih.gov For a substrate like 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene, the oxidative addition would typically occur at the carbon-bromine bond, which is generally more reactive than the carbon-fluorine bonds. libretexts.org The rate and mechanism of this step are often rate-determining for the entire catalytic cycle and are highly dependent on the nature of the metal, the ligands, and the aryl halide itself. rsc.orguwindsor.ca

The choice of transition metal, most commonly palladium or nickel, is pivotal in oxidative addition. nih.govnih.gov First-row transition metals like nickel are gaining attention as more earth-abundant alternatives to palladium and can exhibit distinct reactivity due to their propensity to undergo one-electron redox steps. nih.govstrath.ac.uk The reactivity of the metal center is finely tuned by the surrounding ligands. Ligand design plays a critical role in controlling the steric and electronic properties of the catalyst, which in turn dictates the efficiency and selectivity of the oxidative addition step. rsc.org

Key aspects of ligand design include:

Electron-donating ligands: Ligands that are strong electron donors, such as bulky alkylphosphines, increase the electron density on the metal center. This enhanced nucleophilicity of the metal facilitates the attack on the electrophilic carbon of the aryl halide, thereby accelerating the rate of oxidative addition. libretexts.org

Steric bulk: The steric hindrance of ligands is a crucial parameter, often quantified by the "cone angle". rsc.org Increased steric bulk can promote the dissociation of a ligand from the metal complex to generate a more reactive, coordinatively unsaturated species, which is often the active catalyst in the oxidative addition step. rsc.org For instance, bulky monodentate ligands can favor the formation of monoligated metal intermediates, which may exhibit different reactivity and selectivity compared to bisligated species. nih.gov

Bite angle: In bidentate ligands, the natural bite angle influences the geometry and reactivity of the metal center. While increasing the bite angle has been shown to decrease the rate of oxidative addition in some systems, the interplay between steric and electronic effects can be complex. wiley-vch.de

The mechanism of oxidative addition can vary. For second-row metals like palladium, a concerted mechanism involving a three-membered transition state is common. nih.gov However, for first-row metals like nickel, the pathways are more diverse and can include concerted, nucleophilic substitution-like (SNA-type), or radical pathways. nih.gov The choice between these pathways is influenced by the electronic properties of both the ligand and the aryl halide. nih.gov For example, studies on nickel(0) complexes with monophosphine ligands have shown that both concerted and radical pathways can operate, with the branching ratio depending on the electronic nature of the ligand and the arene, as well as the identity of the halide. nih.gov

| Ligand Property | Effect on Metal Center | Impact on Oxidative Addition | Example |

|---|---|---|---|

| High Electron Donation | Increases electron density/nucleophilicity | Accelerates reaction with electrophilic aryl halides. libretexts.org | Use of electron-rich alkylphosphines for aryl chlorides. libretexts.org |

| Large Steric Bulk (Cone Angle) | Promotes ligand dissociation to form active species. rsc.org | Can increase catalytic activity by generating monoligated intermediates. rsc.org | Bulky monodentate phosphines favoring reaction at halides over triflates. nih.gov |

| Bite Angle (Bidentate Ligands) | Constrains geometry of the metal complex. | Can influence the rate and selectivity of the reaction. wiley-vch.de | dppf showing improved activity over PPh₃ in early cross-coupling studies. rsc.org |

Beyond the two-electron concerted pathway, oxidative addition can proceed through a stepwise radical mechanism initiated by a single electron transfer (SET) from the metal center to the aryl halide. nih.govrsc.org This process is particularly relevant for first-row transition metals and for substrates that can readily accept an electron. nih.gov

The SET mechanism involves the following key steps:

Electron Transfer: The low-valent metal complex transfers a single electron to the aryl halide, forming a radical anion of the aryl halide and a metal complex in a higher oxidation state (e.g., Ni(0) to Ni(I)). osti.gov

Fragmentation: The aryl halide radical anion rapidly dissociates, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. rsc.orgrsc.org

Radical Recombination: The aryl radical then combines with the oxidized metal complex to form the final oxidative addition product.

The occurrence of an SET pathway can be influenced by several factors. Mechanistic studies on Ni(I)-bipyridine complexes reacting with aryl bromides are consistent with an initial Ni(I) to Ni(III) oxidative addition, suggesting an odd-electron pathway. osti.gov Furthermore, some catalytic systems can activate aryl halides through SET without the direct involvement of transition metals, for instance, by using reduced organic hydrocarbons as super reductants under mechanochemical conditions. rsc.orgrsc.org Photoinduced, copper-catalyzed cross-couplings have also been shown to proceed via an SET pathway, where a Cu(I)-thiolate complex initiates C-X bond cleavage, contrasting with non-photoinduced reactions that follow a concerted oxidative addition. organic-chemistry.org

Kinetic Isotope Effects in Aromatic Fluorination Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the reaction rate. wikipedia.org In the context of synthesizing fluorinated biphenyls, KIE studies on aromatic fluorination reactions provide insight into the rate-determining step of the mechanism.

Studies on the fluorination of aromatic compounds using N-F type electrophilic fluorinating reagents have investigated the deuterium (B1214612) isotope effect (kH/kD). The observed small inverse or near-unity KIE values (kH/kD ≈ 0.86–1.00) are consistent with a polar electrophilic aromatic substitution (SEAr) mechanism. researchgate.netresearchgate.net These values indicate that the C-H (or C-D) bond cleavage, which occurs during the rearomatization of the Wheland-type intermediate (σ-complex), is not the rate-limiting step of the reaction. researchgate.netresearchgate.net The formation of this intermediate is the slow step. While the formation of charge-transfer complexes has been suggested, KIE studies alone were unable to definitively distinguish between an SET and a polar SEAr mechanism. researchgate.net

| Aromatic Substrate | Fluorinating Reagent | kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Benzene (B151609) | F-TEDA-BF₄ (Selectfluor™) | 0.99 ± 0.05 | C-H bond cleavage is not rate-determining. researchgate.net |

| Toluene (B28343) | F-TEDA-BF₄ (Selectfluor™) | 0.98 ± 0.05 | Consistent with a polar SEAr mechanism. researchgate.net |

| Naphthalene (B1677914) | F-TEDA-BF₄ (Selectfluor™) | 0.86 ± 0.05 | Formation of the σ-complex is likely the slow step. researchgate.net |

Mechanistic Elucidation of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aryl halides, including halogenated biphenyls. This reaction typically proceeds via a two-step addition-elimination mechanism, known as the classical SNAr pathway. masterorganicchemistry.comnih.gov

The classical mechanism involves:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus activating the substrate towards attack. masterorganicchemistry.com

Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring to yield the substitution product. masterorganicchemistry.com

For many SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com This explains the unusual reactivity trend for halogens as leaving groups (F > Cl > Br > I), where the most electronegative halogen (fluorine) activates the ring most effectively towards nucleophilic attack, even though the C-F bond is the strongest. masterorganicchemistry.com

However, recent experimental and computational studies have revealed that not all SNAr reactions follow this stepwise path. A class of concerted SNAr (cSNAr) reactions has been identified, where bond formation and bond breaking occur in a single transition state without the formation of a stable Meisenheimer intermediate. nih.gov These concerted pathways are more likely for less-activated aromatic systems. nih.gov

Fluorine kinetic isotope effects (¹⁸F/¹⁹F KIEs) have been employed to probe the rate-limiting step in SNAr reactions. For the reaction of 2,4-dinitrofluorobenzene with piperidine, a significant KIE was observed in THF, suggesting that the departure of the fluoride (B91410) leaving group is rate-limiting in that solvent. In contrast, an inverse KIE in acetonitrile (B52724) indicated that the initial nucleophilic addition is the rate-limiting step. acs.org This demonstrates that the nature of the rate-determining step can be highly sensitive to the reaction conditions.

Computational Chemistry and Theoretical Characterization of Halogenated Biphenyls

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By analyzing its electronic landscape, predictions about its reactivity, stability, and intermolecular interactions can be made.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites. The MEP surface illustrates regions of varying electrostatic potential, which are color-coded to indicate charge density.

For 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene, the MEP map would be characterized by several key features:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The highest negative potential is expected to be localized around the highly electronegative fluorine atoms on both phenyl rings. The π-electron clouds of the aromatic rings would also contribute to regions of negative potential.

Positive Regions (Blue): These areas represent electron-deficient zones and are the likely sites for nucleophilic attack. The hydrogen atoms bonded to the carbon rings will exhibit positive electrostatic potential. Notably, the bromine atom, despite its electronegativity, can feature a region of positive potential known as a "sigma-hole" (σ-hole) along the C-Br bond axis. This phenomenon is critical for understanding halogen bonding, a type of non-covalent interaction. nih.gov

Neutral Regions (Green): These areas indicate a relatively neutral electrostatic potential. researchgate.net

The MEP analysis, therefore, provides a predictive model for how the molecule will interact with other charged or polar species, guiding the understanding of its chemical behavior. nih.govtandfonline.com

HOMO-LUMO Orbital Analysis and Global Reactivity Parameters

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic properties and chemical reactivity. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com For halogenated aromatic compounds, this gap is a key parameter; for instance, a study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one calculated a HOMO-LUMO energy gap of 4.12 eV, indicating significant stability. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a more detailed chemical profile. ajchem-a.com

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

Conformational Landscape and Dihedral Angle Analysis

The structure of biphenyl (B1667301) and its derivatives is defined by the torsional or dihedral angle between the two phenyl rings. While π-conjugation favors a planar conformation, steric hindrance between substituents at the ortho positions (positions 2, 2', 6, and 6') forces the rings to twist relative to each other. libretexts.org

In this compound, the presence of a bromine atom and a fluorine atom on the ortho positions (2 and 2', respectively) creates significant steric repulsion. This repulsion prevents the molecule from adopting a planar (0° dihedral angle) conformation. nih.gov The lowest energy conformation will be a twisted structure where the steric strain is minimized. For unsubstituted biphenyl, the equilibrium dihedral angle is approximately 45°. libretexts.org For di-ortho-substituted biphenyls, this angle is typically much larger. DFT calculations on 2,2'-dihalogenated biphenyls have shown that the minimum energy dihedral angle can range from approximately 58° for 2,2'-difluorobiphenyl (B165479) to over 90° for larger halogens, as this minimizes the repulsive forces between the ortho substituents. acs.org Therefore, the conformational landscape of this compound is dominated by a high rotational energy barrier, making interconversion between its enantiomeric twisted forms difficult. libretexts.org

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. Structural optimization using DFT allows for the precise calculation of the most stable geometric arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net

For this compound, a typical DFT calculation would be performed using a functional such as B3LYP combined with a basis set like 6-311G++(d,p). ajchem-a.comnih.gov This process yields detailed geometric parameters. The deviation of these calculated parameters from those of an idealized benzene (B151609) ring (e.g., C-C bond lengths of ~1.39 Å and angles of 120°) can reveal the electronic and steric effects of the halogen substituents.

The output of a DFT structural optimization provides a comprehensive set of data on the molecule's geometry.

| Parameter Type | Examples | Significance |

|---|---|---|

| Bond Lengths | C-C, C-H, C-F, C-Br | Indicate the strength and nature of chemical bonds. |

| Bond Angles | C-C-C, H-C-C, F-C-C | Define the local geometry and reveal strain within the rings. |

| Dihedral Angles | C-C-C-C | Describe the twist of the rings and the overall 3D shape of the molecule. |

These calculations provide the foundational data for subsequent analyses, such as vibrational frequency calculations and the FMO analysis discussed previously. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the forces between them. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and calculating its trajectory over a period of nanoseconds. mdpi.com Such simulations are crucial for understanding:

Conformational Stability: How the dihedral angle and other geometric parameters fluctuate around their equilibrium values at a given temperature.

Solvent Interactions: The formation and dynamics of interactions, such as hydrogen bonds or halogen bonds, with surrounding solvent molecules.

Interaction with Biomolecules: MD is extensively used to study how ligands like halogenated biphenyls bind to and interact with biological targets such as proteins or enzymes. nih.govtandfonline.comresearchgate.net

For halogenated compounds, specialized MD protocols may be employed to accurately model halogen bonding. This can involve adding a charged extra point (an extra particle) to the halogen atom to represent the σ-hole, ensuring a more accurate description of its electrostatic interactions. nih.gov The results of MD simulations provide a powerful link between the theoretical properties of an isolated molecule and its behavior in a realistic chemical or biological environment.

Advanced Spectroscopic and Analytical Characterization Techniques for Halogenated Biphenyls

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of halogenated biphenyls. For a compound such as 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene, a complete structural assignment would typically involve the analysis of ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms on the two phenyl rings, with expected complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: Would reveal the number of unique carbon environments. The carbon atoms directly bonded to bromine and fluorine would exhibit characteristic chemical shifts and coupling constants (J-C-F).

¹⁹F NMR: Would show distinct signals for the two different fluorine environments, with their chemical shifts and coupling constants providing insight into their spatial arrangement.

No experimental NMR data for this compound could be located in the searched resources.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a molecular fingerprint by probing the vibrational modes of a molecule. For this compound, these techniques would be used to identify characteristic bond vibrations and study intermolecular interactions in the solid state.

FTIR Spectroscopy: Would be expected to show strong absorption bands corresponding to the C-F and C-Br stretching vibrations, as well as aromatic C-C and C-H stretching and bending modes.

Raman Spectroscopy: Would complement the FTIR data, often providing stronger signals for non-polar bonds and symmetric vibrations of the aromatic rings.

A search for experimental FTIR and Raman spectra specific to this compound did not yield any results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through analysis of its fragmentation patterns. For this compound, mass spectrometric analysis would be crucial for confirming its elemental composition.

Molecular Ion Peak: The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Fragmentation Pattern: Analysis of the fragment ions would provide information about the connectivity of the molecule, with common fragmentation pathways for biphenyls involving cleavage of the bond between the two phenyl rings.

No published mass spectrometry data for this compound was found.

X-ray Diffraction Analysis for Crystalline State Structures

A search of crystallographic databases did not yield any structural reports for this compound.

Synthetic Utility and Functional Material Development Applications

Role as a Building Block in the Synthesis of Complex Organic Molecules

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene serves as a versatile building block for the construction of larger, more complex organic molecules. Its utility stems from the presence of the bromine atom, which can be readily transformed into other functional groups or used as a handle for cross-coupling reactions. The fluorine atoms, while generally less reactive in these transformations, play a crucial role in modulating the electronic properties and conformational preferences of the resulting molecules.

The primary application of this compound in synthesis is through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. Common examples of such reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by reacting the bromo-compound with an organoboron reagent (e.g., a boronic acid or ester). This method is particularly effective for creating extended π-conjugated systems, which are of interest for various materials applications. The synthesis of fluorinated terphenyl derivatives often employs this methodology.

Buchwald-Hartwig Amination: This reaction, also typically catalyzed by palladium, enables the formation of carbon-nitrogen bonds. By reacting this compound with amines, researchers can introduce nitrogen-containing functionalities, which are prevalent in hole-transporting materials and other organic electronic components.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction facilitates the formation of carbon-carbon bonds between the bromo-compound and a terminal alkyne. This is a powerful tool for constructing rigid, linear molecular wires and other acetylenic structures.

The strategic placement of the fluorine atoms on the terphenyl scaffold influences the reactivity of the bromine atom and the properties of the final products. Fluorine's high electronegativity can alter the electron density of the aromatic rings, impacting reaction rates and regioselectivity. Furthermore, the steric and electronic effects of the fluorine atoms can dictate the three-dimensional structure of the synthesized molecules, which is a critical factor in determining their material properties.

The table below summarizes the key cross-coupling reactions where this compound can be employed as a key starting material.

| Reaction Name | Catalyst System | Bond Formed | Potential Products |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Carbon-Carbon | Extended π-conjugated systems, functional polymers |

| Buchwald-Hartwig Amination | Palladium catalyst, Base | Carbon-Nitrogen | Triarylamines, hole-transport materials |

| Sonogashira Coupling | Palladium and Copper catalysts, Base | Carbon-Carbon (alkyne) | Molecular wires, rigid organic structures |

Exploration in Organic Electronic and Optoelectronic Materials

The unique electronic properties imparted by the fluorine atoms make this compound an attractive precursor for the development of organic electronic and optoelectronic materials. Fluorination is a well-established strategy for tuning the energy levels (HOMO and LUMO) of organic semiconductors, which is essential for optimizing charge injection, transport, and device performance.

In the context of organic electronics, derivatives of this compound are investigated for their potential as:

Hole-Transporting Materials (HTMs): By replacing the bromine atom with a triarylamine moiety via Buchwald-Hartwig amination, it is possible to synthesize novel HTMs. The fluorine atoms can help to lower the HOMO energy level, leading to better energy level alignment with the perovskite or other active layers in solar cells and improved device stability.

Electron-Transporting Materials (ETMs): While less common, appropriate functionalization could lead to materials with suitable LUMO levels for electron transport. The electron-withdrawing nature of fluorine can contribute to lowering the LUMO, facilitating electron injection and transport in devices like organic light-emitting diodes (OLEDs).

Host Materials for OLEDs: The rigid terphenyl backbone can provide high thermal stability, a desirable characteristic for host materials in OLEDs. The fluorine substituents can also enhance the glass transition temperature and morphological stability of the material.

The development of fluorinated biphenyl (B1667301) and polyphenyl compounds is significant in materials science for their use in liquid crystal displays, organic solar cells, and dye-sensitized solar cells. The stability of the carbon-fluorine bond contributes to the robustness of these materials.

The following table outlines the potential applications of materials derived from this compound in organic electronics and optoelectronics.

| Application Area | Material Type | Key Properties Influenced by Fluorination |

| Organic Solar Cells (OSCs) | Hole-Transporting Materials (HTMs) | HOMO energy level, stability, charge mobility |

| Organic Light-Emitting Diodes (OLEDs) | Host Materials, Electron-Transporting Materials (ETMs) | LUMO energy level, thermal stability, charge mobility |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | Charge carrier mobility, environmental stability |

Investigation in Liquid Crystal Research and Development

The rigid, elongated structure of the terphenyl core in this compound makes it a promising scaffold for the design of liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their ability to be aligned by an electric field is the basis for modern display technology.

In liquid crystal design, the introduction of fluorine atoms is a widely used strategy to tailor key properties such as:

Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond can be leveraged to create materials with either positive or negative dielectric anisotropy, which is crucial for the operation of different types of liquid crystal displays (LCDs). The position of the fluorine atoms on the molecular core is critical in determining the direction and magnitude of the molecular dipole moment.

Birefringence (Δn): The optical anisotropy, or birefringence, of a liquid crystal is a measure of the difference in its refractive indices for light polarized parallel and perpendicular to the liquid crystal director. Fluorinated terphenyls are known to exhibit high birefringence, which is advantageous for applications requiring thin display panels and fast response times.

Mesophase Behavior: The presence of fluorine atoms can influence the melting point and clearing point of a liquid crystal, as well as the type of liquid crystalline phases (e.g., nematic, smectic) it exhibits. Lateral fluorine substitution, in particular, can disrupt molecular packing, leading to lower melting points and broader nematic ranges, which are desirable for practical applications.

Researchers can synthesize a variety of potential liquid crystalline materials by starting with this compound. The bromine atom can be replaced with various terminal groups, such as alkyl chains, alkoxy chains, or cyano groups, which are commonly used to promote and control the liquid crystalline behavior. The synthesis of fluorinated terphenyl liquid crystals often involves Suzuki coupling reactions to construct the core structure.

The table below details the key liquid crystal properties that can be tuned through the chemical modification of this compound.

| Liquid Crystal Property | Influence of Fluorine Atoms | Desired Outcome for Display Applications |

| Dielectric Anisotropy (Δε) | Introduction of strong dipole moments | Controlled switching behavior (positive or negative Δε) |

| Birefringence (Δn) | Enhancement of optical anisotropy | High contrast ratio, fast response times |

| Mesophase Range | Lowering of melting point, broadening of nematic range | Wide operating temperature range |

| Viscosity | Can be influenced by molecular shape and intermolecular interactions | Low viscosity for fast switching speeds |

Q & A

Basic: What are common synthetic routes for 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene?

Answer:

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions , leveraging halogenated aromatic precursors. A representative method involves:

- Step 1: Bromination/fluorination of a benzene ring or coupling of fluorophenylacetylene intermediates. For example, in related fluorophenyl systems, ethynyl groups are introduced via Sonogashira coupling (e.g., 2-((4-fluorophenyl)ethynyl)phenol synthesis in ).

- Step 2: Subsequent bromination at specific positions using electrophilic aromatic substitution or directed ortho-metalation.

- Reaction Conditions: Pd(OAc)₂ (0.1 mol%), PPh₃ (0.2 mol%), and DMF at 418 K for 19 hours yield ~71% in analogous systems .

Key Considerations: Use anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent dehalogenation or side reactions.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

- X-ray Crystallography: Resolve bond lengths/angles and confirm substitution patterns. SHELX software (SHELXL/SHELXS) is widely used for refinement, particularly for detecting racemic systems (e.g., C9/C10 chirality in ) .

- NMR Spectroscopy:

- ¹⁹F NMR identifies fluorine environments (e.g., para vs. ortho fluorophenyl groups).

- ¹H/¹³C NMR distinguishes bromine/fluorine substituents via coupling patterns (e.g., ¹H-¹³C coupling in aromatic regions).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₂H₈BrF₂ requires exact mass 279.9784).

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved during structure refinement?

Answer:

Contradictions often arise from disorder, twinning, or weak diffraction . Methodological solutions include:

- Software Tools: Use SHELXL’s TWIN/BASF commands to model twinning or disorder .

- Validation Metrics: Check R-factors (R₁ < 0.05 for high-resolution data) and ADPs (anisotropic displacement parameters) for anomalies.

- Intermolecular Interactions: Analyze weak C–H⋯O/F interactions (e.g., C14–H14⋯O1 in ) that may distort geometry .

- Racemic Mixtures: If chiral centers exist, verify if the crystal is a racemate (e.g., ’s C9/C10 chirality) .

Advanced: How can coupling reaction efficiency be optimized for derivatives of this compound?

Answer:

Efficiency depends on catalyst selection, solvent, and substituent effects :

- Catalyst Systems: Pd(OAc)₂ with monodentate ligands (PPh₃) favor cross-coupling over homocoupling. For electron-deficient aryl halides, PdCl₂(PPh₃)₂ may improve yields .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates. reports 71% yield in DMF at 418 K .

- Substituent Effects: Fluorine’s electron-withdrawing nature slows oxidative addition; higher temperatures (418 K) or microwave-assisted heating may accelerate reactivity.

Advanced: What computational methods predict the electronic effects of substituents (Br, F, fluorophenyl) on reactivity?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, bromine’s σ-withdrawing effect lowers LUMO energy at the ortho position.

- Hammett Constants: Quantify substituent effects (σₚ for -F = +0.06, σₘ for -Br = +0.39) to predict reaction rates in SNAr or coupling reactions.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF’s coordination to Pd) to optimize reaction conditions .

Advanced: How do steric and electronic factors influence regioselectivity in further functionalization?

Answer:

- Steric Effects: Bulky substituents (e.g., 4-fluorophenyl) direct reactions to less hindered positions. For example, bromination occurs meta to the fluorophenyl group due to steric hindrance.

- Electronic Effects: Fluorine’s strong electron-withdrawing nature activates the ring for nucleophilic substitution at the para position relative to Br.

- Case Study: In , ethynyl groups are introduced ortho to fluorine due to directing effects of the -OCH₃ group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.